methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
Methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a heterocyclic compound featuring a 1,2-dihydropyridinone core substituted with a 2-methylbenzyl group at the N1 position and a methyl benzoate moiety linked via an amide bond at the C3 position. This structure combines a rigid dihydropyridinone scaffold with aromatic and ester functionalities, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-8-3-4-9-16(15)14-24-13-7-11-18(21(24)26)20(25)23-19-12-6-5-10-17(19)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKGNHPLRGRNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents used are environmentally benign.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, the oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: It has potential applications in drug development. Its unique structure and reactivity make it a candidate for the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Core Scaffold: The target compound and compounds 6/7 share the 1,2-dihydropyridinone core, whereas the benzamide in and herbicide in lack this feature.
- Substituents :
- Functional Groups :
Research Findings and Implications
Physicochemical Properties:
- Melting Points : Compound 6 (mp 128–130°C) suggests that the target’s ester group may lower its melting point compared to carboxylic acid analogs due to reduced hydrogen bonding.
- Spectroscopic Data : The target’s ¹H/¹³C NMR would likely show signals similar to compound 6 (e.g., δH ~8.4 ppm for pyridine protons, δC ~164 ppm for carbonyls) but with distinct shifts for the methyl benzoate and 2-methylbenzyl groups .
Biological Activity
Methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{16}H_{18}N_{2}O_{3}
- Molecular Weight : 286.33 g/mol
The compound features a dihydropyridine core, which is known for its diverse biological activities, including antihypertensive and anti-inflammatory effects.
Pharmacological Activities
1. Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, this compound has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis |
| A549 (Lung) | 12.7 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical) | 9.8 | Inhibition of mitochondrial function |
2. Antioxidant Properties
The compound also exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and could contribute to its anticancer effects.
3. Anti-inflammatory Effects
Research has suggested that this compound may modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It has been observed to affect key signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Case Studies
A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers.
Q & A
Q. What are the recommended synthetic routes for methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with substituted benzylamines. For example, a similar compound (N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) was synthesized via condensation of 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid under reflux . Optimization includes adjusting solvent systems (e.g., aqueous or methanol solutions), temperature (reflux conditions), and stoichiometric ratios of reagents. Purity is enhanced using column chromatography (e.g., FCC purification) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?
Key NMR signals include:
- 1H NMR : Resonances for the methyl ester (δ ~3.8–3.9 ppm, singlet), aromatic protons (δ 6.5–8.5 ppm), and the amide NH (δ ~10–12 ppm, broad). For example, in structurally related compounds, the 2-oxo-1,2-dihydropyridine ring protons appear as distinct multiplets (δ 6.7–8.4 ppm), while benzyl methyl groups resonate at δ ~2.3 ppm .
- 13C NMR : Carbonyl carbons (amide: δ ~165–170 ppm; ester: δ ~168–172 ppm) and aromatic carbons (δ 110–140 ppm) are diagnostic . HSQC experiments can resolve overlapping signals by correlating 1H and 13C shifts .
Q. What tautomeric forms are possible for the 2-oxo-1,2-dihydropyridine moiety, and how do they affect structural characterization?
The 2-oxo-1,2-dihydropyridine group exhibits keto-amine (lactam) and enol-imine tautomerism. X-ray crystallography of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide confirmed the keto-amine form, with planar geometry due to π-conjugation across the amide bridge. Tautomerism impacts hydrogen bonding (e.g., N–H⋯O interactions) and spectroscopic data .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, a related compound showed a near-planar conformation (dihedral angle = 8.38° between aromatic rings) and centrosymmetric dimers via N–H⋯O hydrogen bonds (N⋯O distance = 2.89 Å). Such data validate computational models and reveal packing motifs critical for material properties .
Q. What strategies are effective for improving the yield of the amide coupling step in synthesis?
- Catalyst selection : p-Toluenesulfonic acid enhances condensation efficiency in aqueous reflux conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) or methanol improve solubility of intermediates.
- Temperature control : Reflux (~100°C) accelerates reaction kinetics without decomposition .
- Purification : FCC with gradients of ethyl acetate/hexane removes unreacted starting materials .
Q. How can computational methods predict the compound’s bioactivity or intermolecular interactions?
- Docking studies : Molecular docking into target proteins (e.g., HIV capsid modulators) identifies binding poses and affinity scores. For pyridone derivatives, interactions with hydrophobic pockets and hydrogen bonds (e.g., amide–backbone residues) are critical .
- ADME prediction : Tools like SwissADME assess permeability (e.g., LogP ~2.5) and metabolic stability, guided by ester and amide functional groups .
Q. What analytical techniques are essential for resolving synthetic byproducts or degradation products?
- LC-MS/MS : Monitors reaction progress and detects low-abundance impurities (e.g., de-esterified acids or oxidized pyridones) .
- HPLC with UV/Vis : Quantifies purity using retention times and absorbance at λ ~254 nm (aromatic systems) .
- 2D NMR (COSY, NOESY) : Assigns stereochemistry and identifies regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
